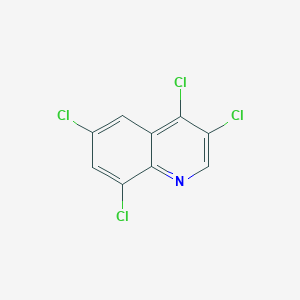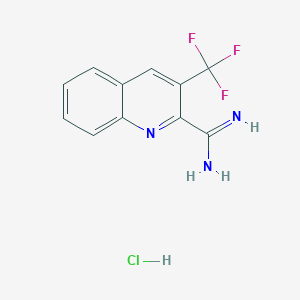
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique molecular structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a valuable compound in various scientific research applications .
Métodos De Preparación
The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Análisis De Reacciones Químicas
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and quinoline ring play a crucial role in its activity, influencing its binding affinity and reactivity with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 3-(Trifluoromethyl)quinoline-2-carboxamide
- 3-(Trifluoromethyl)quinoline-2-carboxylic acid
- 3-(Trifluoromethyl)quinoline-2-carboxaldehyde
These compounds share the trifluoromethyl group and quinoline ring but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
1179362-02-7 |
|---|---|
Fórmula molecular |
C11H9ClF3N3 |
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16;/h1-5H,(H3,15,16);1H |
Clave InChI |
JHOWHVPIDFEVCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

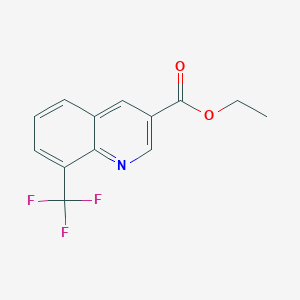
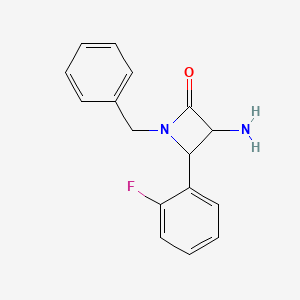
![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)
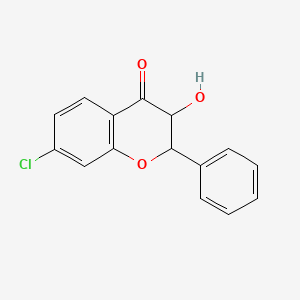

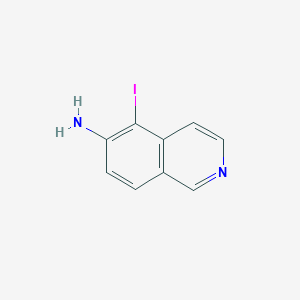

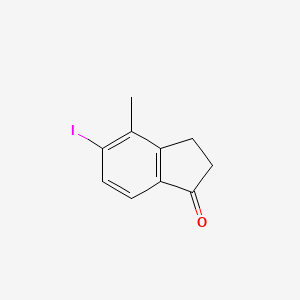
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
